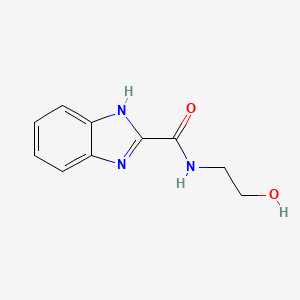

N-(2-hydroxyethyl)-1H-benzimidazole-2-carboxamide

Description

Properties

IUPAC Name |

N-(2-hydroxyethyl)-1H-benzimidazole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2/c14-6-5-11-10(15)9-12-7-3-1-2-4-8(7)13-9/h1-4,14H,5-6H2,(H,11,15)(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPMBQNJNAYZVJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C(=O)NCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-hydroxyethyl)-1H-benzimidazole-2-carboxamide typically involves the reaction of 2-aminobenzimidazole with ethylene carbonate under basic conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: N-(2-hydroxyethyl)-1H-benzimidazole-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The compound can be reduced to form the corresponding amine.

Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Electrophilic substitution reactions may require reagents like nitric acid for nitration or halogens for halogenation.

Major Products:

Oxidation: Formation of N-(2-carboxyethyl)-1H-benzimidazole-2-carboxamide.

Reduction: Formation of N-(2-aminoethyl)-1H-benzimidazole-2-carboxamide.

Substitution: Formation of various substituted benzimidazole derivatives depending on the substituent introduced.

Scientific Research Applications

Anticancer Properties

Research has highlighted the anticancer potential of benzimidazole derivatives, including N-(2-hydroxyethyl)-1H-benzimidazole-2-carboxamide. Studies indicate that compounds within this class exhibit significant antiproliferative activity against various cancer cell lines. For instance, a study demonstrated that certain benzimidazole derivatives showed promising results against the MDA-MB-231 breast cancer cell line, with IC50 values indicating effective inhibition of cell growth .

Antimicrobial Activity

Benzimidazole derivatives are also recognized for their antimicrobial properties. The compound has been tested against various pathogens, including Gram-positive bacteria such as Staphylococcus aureus and fungi like Candida albicans. The minimal inhibitory concentration (MIC) values for these compounds suggest moderate to strong antimicrobial effects .

Synthesis Techniques

The synthesis of this compound typically involves multi-step chemical reactions that may include cyclocondensation of appropriate precursors. The development of novel derivatives through structural modifications has been a focus in recent studies to enhance biological activity and reduce toxicity .

Case Studies

Several case studies have documented the synthesis and evaluation of benzimidazole derivatives:

- Study on Antitumor Activity : A recent study synthesized various substituted benzimidazoles and evaluated their antitumor activity using both 2D and 3D cell culture models. The results indicated that certain derivatives exhibited significant cytotoxicity against lung cancer cell lines (A549, HCC827, NCI-H358), with IC50 values ranging from 0.85 μM to 6.75 μM .

- Antimicrobial Evaluation : Another study assessed the antimicrobial efficacy of synthesized benzimidazole derivatives against E. coli and S. aureus, finding promising results that support further development for clinical use .

Mechanism of Action

The mechanism of action of N-(2-hydroxyethyl)-1H-benzimidazole-2-carboxamide involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, enhancing its binding affinity. The benzimidazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

N-(Benzimidazol-2-yl)pyrazole-3-carboxamides (Compounds 1–6)

- Structure : Pyrazole ring replaces the hydroxyethyl group; carboxamide linkage retained .

- Synthesis : EDCI/HOBt-mediated coupling of substituted pyrazole-3-carboxylic acids with benzimidazole-2-amines .

- Activity : Demonstrated inhibitory activity against unspecified targets (likely enzymes or receptors), with IC₅₀ values dependent on aryl substituents .

2-(1H-Benzimidazol-2-yl)hydrazinecarboxamide Derivatives (Compounds 4a–t)

- Structure : Hydrazinecarboxamide replaces hydroxyethyl-carboxamide .

- Synthesis : Sequential reactions starting from benzimidazole-2-thiol, followed by hydrazine hydrate and aldehyde/ketone condensations .

- Activity : Anticonvulsant activity in murine models, with ED₅₀ values < 30 mg/kg for select derivatives. The hydrazine group facilitates hydrogen bonding with neuronal ion channels .

- Key Difference : Hydrazinecarboxamide’s NH groups enable stronger hydrogen bonding compared to the hydroxyethyl group, but may reduce metabolic stability .

N-[2-(Dimethylamino)ethyl]-2-phenyl-1H-benzimidazole-4-carboxamide

- Structure: Dimethylaminoethyl and phenyl substituents at positions 4 and 2, respectively .

- The dimethylamino group increases lipophilicity, enhancing blood-brain barrier penetration .

- Key Difference : The 4-carboxamide position and phenyl group alter steric interactions compared to the 2-carboxamide/hydroxyethyl configuration of the target compound .

Pharmacokinetic and Physicochemical Properties

- Hydroxyethyl Advantage : Balances hydrophilicity and lipophilicity, optimizing membrane permeation and solubility .

Biological Activity

N-(2-hydroxyethyl)-1H-benzimidazole-2-carboxamide is a compound that has garnered attention due to its diverse biological activities. This article explores its mechanisms of action, pharmacological effects, and potential therapeutic applications, supported by data tables and relevant case studies.

The biological activity of this compound can be attributed to its structural features, particularly the hydroxyethyl group and the benzimidazole ring. The hydroxyethyl group enhances solubility and allows for the formation of hydrogen bonds with biological molecules, increasing binding affinity to various targets. The benzimidazole moiety is known for its interactions with enzymes and receptors, potentially inhibiting their activity.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. It has been tested against various bacterial strains, showing effective inhibition comparable to standard antibiotics.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Inhibition Zone Diameter (mm) |

|---|---|---|

| Enterococcus faecalis | 40-50 µg/mL | 29 |

| Pseudomonas aeruginosa | 40-50 µg/mL | 24 |

| Salmonella typhi | 40-50 µg/mL | 30 |

| Klebsiella pneumoniae | 40-50 µg/mL | 19 |

These findings suggest that the compound could serve as a potent antibacterial agent, particularly against resistant strains .

Anticancer Activity

The compound has also shown promising anticancer activity. Studies indicate that it can inhibit cell proliferation in various cancer cell lines. For instance, an IC50 value of 3.1 μM was reported against the MCF-7 breast cancer cell line, indicating strong antiproliferative effects .

Case Study: MCF-7 Cell Line

In a detailed study involving MCF-7 cells, it was observed that treatment with this compound resulted in:

- Cell Viability: Significant reduction in cell viability was noted at higher concentrations.

- Cell Cycle Arrest: A notable portion of cells were arrested in the S phase, suggesting induction of apoptosis.

- LDH Enzyme Activity: Treated cells exhibited elevated LDH levels (521.77 ± 30.8 U/L) compared to untreated controls (85.35 ± 4.2 U/L), indicating cytotoxic effects .

Antioxidant Properties

This compound also displays antioxidant properties. It has been evaluated using various spectroscopic methods, demonstrating significant antioxidative capacity compared to standard antioxidants like BHT (Butylated Hydroxytoluene) .

Summary of Biological Activities

The following table summarizes the key biological activities associated with this compound:

Q & A

Q. What are the standard synthetic protocols for N-(2-hydroxyethyl)-1H-benzimidazole-2-carboxamide and its derivatives?

- Methodological Answer : The synthesis typically begins with 1H-benzo[d]imidazole-2-thiol (1) , prepared by reacting o-phenylenediamine with KOH and CS₂ in ethanol . Intermediate 2-(hydrazinyl)-1H-benzo[d]imidazole (2) is then formed using hydrazine hydrate in methanol. Condensation with sodium cyanate and glacial acetic acid yields 2-(1H-benzo[d]imidazol-2-yl)hydrazinecarboxamide (3) . Final derivatives (e.g., 4a-t ) are synthesized by reacting 3 with aromatic aldehydes/ketones under reflux conditions. Key steps include monitoring reaction progress via TLC and characterizing intermediates using elemental analysis, IR, ¹H-NMR, and mass spectrometry .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- IR Spectroscopy : Identifies functional groups (e.g., N-H stretch at ~3464 cm⁻¹, C=O at ~1632 cm⁻¹) .

- ¹H-NMR : Confirms proton environments (e.g., aromatic protons at δ7.22–7.72 ppm, exchangeable N-H signals at δ12.12 ppm) .

- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., m/z peaks matching theoretical values) .

- Elemental Analysis : Ensures purity (deviations ≤ ±0.4% from theoretical C/H/N/S values) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during characterization?

- Methodological Answer :

- For ambiguous NMR signals (e.g., overlapping aromatic protons), use 2D NMR techniques (COSY, HSQC) to resolve spin-spin couplings and assign protons .

- If IR bands conflict with expected functional groups, cross-validate with Raman spectroscopy or X-ray crystallography to confirm bond vibrations and molecular geometry .

- Employ high-resolution mass spectrometry (HRMS) to distinguish isobaric compounds and verify molecular formulas .

Q. What strategies optimize synthetic yields of this compound derivatives?

- Methodological Answer :

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reactivity in condensation steps .

- Catalysis : Use Lewis acids (e.g., ZnCl₂) to accelerate imine formation in aldehyde/ketone reactions .

- Temperature Control : Reflux conditions (70–80°C) balance reaction rate and byproduct suppression .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) improves yield and purity .

Q. How do X-ray crystallography and SHELX software aid in structural validation?

- Methodological Answer :

- X-ray Crystallography : Determines absolute configuration and hydrogen-bonding networks (e.g., benzimidazole-carboxamide interactions) .

- SHELX Suite :

- SHELXL : Refines crystal structures against high-resolution data, addressing twinning or disorder .

- SHELXS/SHELXD : Solves phase problems for small molecules via direct methods .

- Example: Ethyl 1-(2-hydroxyethyl)-2-phenyl-1H-benzimidazole-5-carboxylate was validated using SHELX, confirming intramolecular H-bonds critical for stability .

Q. What mechanistic insights exist for key reactions in benzimidazole-carboxamide synthesis?

- Methodological Answer :

- Hydrazine Condensation : Proceeds via nucleophilic attack of hydrazine on the thiol group in 1 , forming a hydrazinyl intermediate .

- Aza-Michael Addition : Observed in related benzimidazole systems, where nucleophilic benzimidazole attacks α,β-unsaturated carbonyls (e.g., acrylamides) .

- Schiff Base Formation : Aromatic aldehydes react with hydrazinecarboxamide via dehydration, forming C=N bonds confirmed by IR (1632–1742 cm⁻¹) .

Q. How do structural modifications (e.g., hydroxyethyl substitution) impact biological activity?

- Methodological Answer :

- Hydroxyethyl Group : Enhances solubility and hydrogen-bonding capacity, critical for CNS penetration in anticonvulsant studies .

- SAR Studies : Replace hydroxyethyl with bulkier groups (e.g., cyclohexylmethyl) to evaluate steric effects on receptor binding .

- Electron-Withdrawing Substituents : Fluorine or nitro groups on the benzimidazole ring alter electron density, affecting interaction with ion channels .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.